- Structural Basis for Inhibition of the Fat Mass and Obesity Associated Protein (FTO), Journal of Medicinal Chemistry, 2013, 56(9), 3680-3688
Cas no 958-74-7 (N3-Methylthymidine)
N3-Methylthymidine structure
Product Name:N3-Methylthymidine
Numéro CAS:958-74-7
Le MF:C11H16N2O5
Mégawatts:256.255143165588
CID:804745
PubChem ID:65062
Update Time:2024-10-25
N3-Methylthymidine Propriétés chimiques et physiques
Nom et identifiant
-
- Thymidine, 3-methyl-(9CI)
- 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione
- 3-METHYLTHYMIDINE
- N3-METHYLTHYMIDINE
- Methylthymidine
- N-3-(Methyl)-Thd
- N3-methyl-thymidine
- Thymidine,3-methyl
- 3-Methylthymidine (ACI)
- Uridine, 2′-deoxy-3,5-dimethyl- (6CI, 7CI, 8CI)
- 3,5-Dimethyldeoxyuridine
- AKOS030530691
- 958-74-7
- 3-Carboxymethylmorpholine-4-carboxylicacidtert-butylester
- 1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,5-dimethylpyrimidine-2,4(1H,3H)-dione
- DTXSID90241965
- BDBM50028588
- Q27453734
- CHEMBL160884
- 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-3,5-dimethyl-1H-pyrimidine-2,4-dione
- 3-Methyl-thymidine
- N6KXY4L1JH
- CHEMBL1230115
- SCHEMBL2246880
- 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-3,5-dimethyl-pyrimidine-2,4-dione
- NSC-750726
- Uridine, 2'-deoxy-3,5-dimethyl-
- 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-.beta.-D-erythro-pentofuranosyl)-3,5-dimethyl-
- NSC 750726
- Thymidine, 3-methyl-
- n-methylthymidine
- UNII-N6KXY4L1JH
- DB-008325
- N3-Methylthymidine
-
- Piscine à noyau: 1S/C11H16N2O5/c1-6-4-13(11(17)12(2)10(6)16)9-3-7(15)8(5-14)18-9/h4,7-9,14-15H,3,5H2,1-2H3/t7-,8+,9+/m0/s1
- La clé Inchi: JCVDICFLPGDHAT-DJLDLDEBSA-N
- Sourire: O=C1N(C)C(=O)C(C)=CN1[C@H]1C[C@H](O)[C@@H](CO)O1
Propriétés calculées
- Qualité précise: 256.10600
- Masse isotopique unique: 256.105922
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 2
- Complexité: 408
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 3
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: _1
- Surface topologique des pôles: 90.3
Propriétés expérimentales
- Dense: 1.409
- Point d'ébullition: 457.7°C at 760 mmHg
- Point d'éclair: 230.6°C
- Indice de réfraction: 1.583
- Le PSA: 93.69000
- Le LogP: -1.50390
N3-Methylthymidine PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | M332638-1mg |
N3-Methylthymidine |
958-74-7 | 1mg |
$ 58.00 | 2023-09-07 | ||
| TRC | M332638-2mg |
N3-Methylthymidine |
958-74-7 | 2mg |
$ 80.00 | 2023-09-07 | ||
| TRC | M332638-10mg |
N3-Methylthymidine |
958-74-7 | 10mg |
$ 144.00 | 2023-09-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N918020-5mg |
N3-Methylthymidine |
958-74-7 | 98% | 5mg |
¥1,080.00 | 2022-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R126030-5mg |
N3-Methylthymidine |
958-74-7 | 98% | 5mg |
¥1037 | 2023-09-07 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD88336-1g |
1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,5-dimethylpyrimidine-2,4(1H,3H)-dione |
958-74-7 | 97% | 1g |
¥4270.0 | 2024-04-17 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T75351-1mg |
3-METHYLTHYMIDINE |
958-74-7 | 1mg |
¥700.00 | 2023-03-30 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T75351-2mg |
3-METHYLTHYMIDINE |
958-74-7 | 2mg |
¥980.00 | 2023-03-30 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T75351-10mg |
3-METHYLTHYMIDINE |
958-74-7 | 10mg |
¥1750.00 | 2023-03-30 | ||
| Ambeed | A259822-1g |
1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,5-dimethylpyrimidine-2,4(1H,3H)-dione |
958-74-7 | 97% | 1g |
$1560.0 | 2025-04-14 |
N3-Methylthymidine Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ; rt; 24 h, 37 °C
1.2 Reagents: Acetic acid ; neutralized
1.2 Reagents: Acetic acid ; neutralized
Référence
Méthode de production 2
Méthode de production 3
Conditions de réaction
Référence
- Growth inhibition of cultured human leukemia cells by 3-aminothymidine and its analog, Anticancer Research, 1997, 17, 823-826
Méthode de production 4
Conditions de réaction
Référence
- Methylation study of ribonucleosides, deoxyribonucleosides, and 2'-O-methylribonucleosides with trimethylsulfonium hydroxide and trimethylsulfonium iodide. Influence of the 2'-hydroxy-groups on the reactivity of the base moieties of ribonucleosides, Journal of the Chemical Society, 1980, (12), 2787-92
Méthode de production 5
Conditions de réaction
Référence
- Structural biochemistry. 14. Permethylation of nucleosides, Synthetic Communications, 1977, 7(7), 449-56
Méthode de production 6
Méthode de production 7
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 d, 37 °C
1.2 Reagents: Acetic acid Solvents: Methanol , Water ; neutralized
1.2 Reagents: Acetic acid Solvents: Methanol , Water ; neutralized
Référence
- The effect of a methyl or 2-fluoroethyl substituent at the N-3 position of thymidine, 3'-fluoro-3'-deoxythymidine and 1-β-D-arabinosylthymine on their antiviral and cytostatic activity in cell culture, Antiviral Chemistry & Chemotherapy, 2006, 17(1), 17-23
Méthode de production 8
Conditions de réaction
Référence
- Preparation and pharmacological evaluation of N3-substituted thymidine derivatives as central depressants, Chemical & Pharmaceutical Bulletin, 1993, 41(6), 1180-2
Méthode de production 9
Conditions de réaction
Référence
- Methylation of thymine residues during oligonucleotide synthesis, Nucleic Acids Research, 1985, 13(2), 573-84
Méthode de production 10
Conditions de réaction
Référence
- Micellar methylating agents: (long-chain-alkyl)dimethylsulfonium iodides, Journal of the Chemical Society, 1983, (8), 1941-2
Méthode de production 11
Conditions de réaction
Référence
- Three-phase model of micellar reactions. Methylation of thymidine by (long-chain-alkyl)dimethylsulfonium iodides, Journal of the American Chemical Society, 1983, 105(3), 538-45
Méthode de production 12
Conditions de réaction
Référence
- The methylation of ribonucleosides by trimethyl phosphate or dimethyl sulfate in the presence of boric acid, Bulletin of the Chemical Society of Japan, 1981, 54(5), 1569-70
Méthode de production 13
Conditions de réaction
Référence
- Trimethylsulfonium fluoride and butyldimethylsulfonium fluoride: new methylating agents for nucleosides and related compounds, Synthesis, 1980, (10), 852-3
Méthode de production 14
Conditions de réaction
Référence
- Structural biochemistry. 18. Methylation of pyrimidine nucleosides, Journal of Carbohydrates, 1980, 7(1), 1-20
Méthode de production 15
Conditions de réaction
Référence
- Unusual competition between nitrogen and carbon methylation of nucleosides by methyl radical in various aqueous media, Journal of Organic Chemistry, 1980, 45(12), 2373-7
Méthode de production 16
Conditions de réaction
Référence
- Structural biochemistry. 19. Selective methylation of nucleosides, Synthetic Communications, 1980, 10(1), 25-35
Méthode de production 17
Conditions de réaction
Référence
- Fluoride ion catalyzed alkylation of purines, pyrimidines, nucleosides and nucleotides using alkyl halides, Nucleic Acids Research, 1979, 6(4), 1695-708
Méthode de production 18
Conditions de réaction
Référence
- Methylation of pyrimidine 2'-deoxynucleosides with trimethyl phosphate, Bulletin of the Chemical Society of Japan, 1979, 52(1), 204-7
Méthode de production 19
Conditions de réaction
Référence
- Methylation of pyrimidines, the corresponding nucleosides, and inosine with trimethyloxosulfonium hydroxide, Journal of Organic Chemistry, 1978, 43(8), 1593-5
Méthode de production 20
Conditions de réaction
Référence
- Reaction of diazoalkanes with 1-substituted 2,4-dioxopyrimidines. Formation of O2, N-3 and O4-alkyl products, Nucleic Acids Research, 1976, 3(4), 989-1000
N3-Methylthymidine Raw materials
N3-Methylthymidine Preparation Products
N3-Methylthymidine Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:958-74-7)N3-Methylthymidine
Numéro de commande:A945137
État des stocks:in Stock
Quantité:1g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 15:51
Prix ($):560.0
Courriel:sales@amadischem.com
NewCan Biotech Limited
Membre gold
(CAS:958-74-7)3-Methylthymidine
Numéro de commande:NC14376
État des stocks:
Quantité:10g
Pureté:97%
Dernières informations tarifaires mises à jour:Friday, 18 July 2025 16:00
Prix ($):Price inquiry
Courriel:sales@newcanbio.com
N3-Methylthymidine Littérature connexe
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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